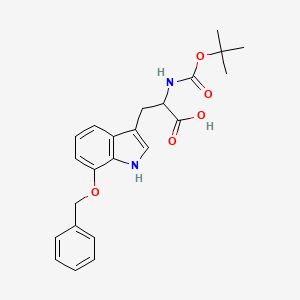

Boc-7-benzyloxy-DL-tryptophan

Description

Significance of Modified Amino Acids in Synthetic Chemistry and Chemical Biology

Modified amino acids are amino acids that have been chemically altered from their natural state, allowing for the introduction of new functional groups or changes to their existing side chains. nih.gov These modifications can significantly impact the structure, function, and stability of proteins and peptides. nih.gov In drug design, for example, incorporating modified amino acids can enhance the binding affinity and specificity of peptide-based drugs to their targets. nih.gov Furthermore, the chemical modification of amino acids is a crucial tool for studying the biological functions and regulatory mechanisms of proteins. chim.it

The Tryptophan Scaffold: Functionalization and Biomedical Relevance

Tryptophan, one of the twenty proteinogenic amino acids, possesses a unique indole (B1671886) side chain that plays a significant role in protein structure and function. rsc.org The functionalization of this indole ring allows for the creation of a diverse array of tryptophan derivatives with tailored properties. These derivatives are key precursors in the synthesis of many nonribosomal peptide antibiotics, which exhibit a broad spectrum of biological activities. wikipedia.org The substitution at various positions on the indole ring can influence the biological activity of peptides containing these modified residues. For instance, substituting hydrophobic amino acids with tryptophan derivatives has been shown to modulate the properties of peptides, leading to enhanced antimicrobial and anti-inflammatory effects. nih.gov

Role of Protecting Groups in Complex Amino Acid Synthesis: The tert-Butyloxycarbonyl (Boc) and Benzyloxy (Bzl) Moieties

The synthesis of complex molecules such as peptides requires the use of protecting groups to prevent unwanted side reactions. google.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino group of amino acids in peptide synthesis. peptide.com It is stable under basic conditions and can be readily removed with acid, such as trifluoroacetic acid (TFA). google.compeptide.com

The benzyloxy (Bzl) group, often referred to as a benzyl (B1604629) ether, is a common protecting group for hydroxyl groups and, in the case of tryptophan derivatives, can be used to protect the indole nitrogen or other positions on the indole ring. chemimpex.com In the context of Boc/Bzl solid-phase peptide synthesis (SPPS), benzyl-based groups are typically used for side-chain protection and are removed at the final cleavage step with strong acids like anhydrous hydrogen fluoride (B91410). google.com The use of these protecting groups allows for the sequential and controlled addition of amino acids to build a peptide chain. google.com

The compound at the center of this article, Boc-7-benzyloxy-DL-tryptophan, incorporates both the Boc protecting group on the alpha-amino group and a benzyloxy group at the 7-position of the tryptophan indole ring. This specific combination of protecting and functional groups makes it a valuable building block in the synthesis of complex peptides and other biologically active molecules.

Chemical Profile of this compound

This compound is a synthetically modified amino acid that is not naturally occurring. Its structure is characterized by the presence of a tert-butyloxycarbonyl (Boc) group attached to the alpha-amino group and a benzyloxy group at the 7-position of the indole ring of a DL-tryptophan core.

| Property | Value | Source |

| Molecular Formula | C23H26N2O5 | [SCBT] |

| Molecular Weight | 410.47 g/mol | [SCBT] |

| CAS Number | 1219375-22-0 | [CB] |

Synthesis and Research Applications

While detailed, step-by-step synthetic procedures for this compound are not extensively published in mainstream literature, its synthesis can be inferred from established methods for creating tryptophan derivatives. The process would likely involve the protection of the amino group of 7-benzyloxy-DL-tryptophan with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The precursor, 7-benzyloxy-DL-tryptophan, is a known compound used in neuropharmacology and drug synthesis. acs.org

The primary research application of this compound is as a specialized building block in solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the N-terminus, while the benzyloxy group at the 7-position serves a dual role. It can act as a protecting group for the indole moiety, preventing side reactions during peptide synthesis, or it can be a deliberate functionalization to modulate the biological activity of the final peptide.

Detailed Research Findings

Research into 7-substituted tryptophan derivatives has highlighted the importance of modifications at this position for influencing the properties of peptides and proteins. The introduction of a bulky group like benzyloxy at the C7 position of the indole ring can have significant steric and electronic effects.

Studies on the enzymatic synthesis of tryptophan derivatives have shown that substitutions at the 7-position can be more challenging compared to other positions on the indole ring, suggesting that the size of the substituent can hinder enzymatic processes. chim.it In the context of peptide structure, the presence of a substituent at the 7-position can alter the conformation of the peptide backbone and influence its interaction with biological targets. For example, the incorporation of 7-azatryptophan, an analog with a nitrogen atom at the 7-position, has been used as a fluorescent probe to study protein structure and dynamics due to its unique photophysical properties.

The benzyloxy group in this compound can be removed through catalytic hydrogenolysis to yield 7-hydroxy-tryptophan containing peptides. 7-hydroxytryptophan is a naturally occurring modified amino acid with important biological roles. Therefore, this compound can serve as a synthetic precursor to peptides containing this modified residue.

Structure

2D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(7-phenylmethoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-18(21(26)27)12-16-13-24-20-17(16)10-7-11-19(20)29-14-15-8-5-4-6-9-15/h4-11,13,18,24H,12,14H2,1-3H3,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGXDFLPMKQUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of Boc 7 Benzyloxy Dl Tryptophan As a Key Building Block in Advanced Organic Synthesis

Peptide Chemistry Applications

The incorporation of modified amino acids like Boc-7-benzyloxy-DL-tryptophan into peptide chains is a powerful strategy for developing novel therapeutic agents and research tools. The benzyloxy group at the 7-position of the indole (B1671886) ring can influence the peptide's conformation, stability, and biological activity.

Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc/Bzl Strategies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, and the Boc/Bzl protection strategy is a well-established method. wikipedia.orgseplite.com In this approach, the temporary N-terminal Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups, like the benzyloxy group on the tryptophan indole, are cleaved at the end of the synthesis using a much stronger acid, such as hydrogen fluoride (B91410) (HF). wikipedia.orgpeptide.com This orthogonality, although not absolute, allows for the stepwise assembly of the peptide chain on a solid support. peptide.com

The use of this compound in Boc/Bzl SPPS offers several advantages. The benzyloxy group on the indole nitrogen prevents potential side reactions that can occur with unprotected tryptophan residues during the repetitive acid treatments of Boc deprotection. peptide.compeptide.com These side reactions can include oxidation or modification by cationic species. peptide.com The stability of the benzyloxy group under the conditions of Boc removal ensures the integrity of the modified tryptophan residue throughout the synthesis. peptide.com

Table 1: Key Features of Boc/Bzl SPPS

| Feature | Description |

| N-α-Protection | tert-Butyloxycarbonyl (Boc) |

| Side-Chain Protection | Benzyl (B1604629) (Bzl) based groups |

| Boc Deprotection | Moderate acid (e.g., TFA) wikipedia.orgpeptide.com |

| Final Cleavage | Strong acid (e.g., HF) wikipedia.org |

Solution-Phase Peptide Synthesis Incorporating Modified Tryptophans

While SPPS is dominant for many applications, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production and the synthesis of complex peptides. wikipedia.org In solution-phase synthesis, Boc-protected amino acids, including modified tryptophans like this compound, are coupled in a stepwise manner in solution. The benzyloxycarbonyl (Z or Cbz) group has also been historically used in solution-phase synthesis. peptide.com

The use of this compound in solution-phase synthesis allows for careful control over reaction conditions and purification of intermediates at each step. This can be particularly important when dealing with sensitive or complex modified amino acids. The principles of protecting group strategy are similar to SPPS, with the Boc group serving as a temporary protecting group for the α-amino function.

Design and Synthesis of Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.gov The incorporation of modified amino acids like this compound is a key strategy in the design of peptidomimetic scaffolds. nih.govunibo.it These scaffolds can be designed to mimic specific secondary structures of peptides, such as turns or helices. nih.gov

The 7-benzyloxy substituent on the tryptophan ring can be used to introduce specific steric and electronic properties into the peptidomimetic scaffold, influencing its three-dimensional structure and its interaction with biological targets. nih.gov For instance, the bulky benzyloxy group can be used to enforce a particular conformation or to create specific binding interactions. The synthesis of such peptidomimetics often involves the coupling of this compound with other amino acids or molecular fragments, followed by cyclization or other chemical modifications to create the final scaffold. unibo.it

Synthesis of Biologically Active Natural Products and Analogues

Tryptophan and its derivatives are precursors to a vast array of biologically active natural products, particularly alkaloids. mdpi.comnih.gov The ability to introduce modifications at specific positions of the tryptophan indole ring, as offered by this compound, is a powerful tool for the synthesis of these complex molecules and their analogues.

Tryptophan-Derived Alkaloid Synthesis

Many indole alkaloids are biosynthesized from tryptophan. mdpi.com The chemical synthesis of these alkaloids often utilizes tryptophan derivatives as starting materials. This compound can serve as a key intermediate in the synthesis of alkaloids that are substituted at the 7-position of the indole ring. The benzyloxy group can be a handle for further chemical transformations or can be a permanent feature of the final target molecule.

For example, the synthesis of certain marine alkaloids or partial ergot alkaloids could potentially utilize 7-substituted tryptophan derivatives. nih.govacs.org The synthesis often involves multi-step sequences where the protected tryptophan derivative is elaborated through various chemical reactions to construct the complex polycyclic framework of the alkaloid.

Incorporating Modified Tryptophans into Complex Molecular Architectures

The application of this compound extends beyond peptide and alkaloid synthesis to the construction of a wide range of complex molecular architectures. The indole nucleus is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize it is highly desirable. nih.govorgsyn.org

The 7-benzyloxy group can be used as a directing group or a protecting group in various chemical reactions, allowing for the introduction of other functional groups at different positions of the indole ring. For instance, methods for the direct C7 functionalization of tryptophan have been developed, highlighting the importance of accessing this position. nih.govorgsyn.org this compound provides a pre-functionalized starting material for such synthetic endeavors, enabling the rapid construction of diverse and complex molecules with potential biological activity.

Development of Stapled Peptides and Macrocycles

The field of drug discovery has increasingly focused on modulating protein-protein interactions (PPIs), which are central to numerous biological processes and disease states. explorationpub.com Stapled peptides have emerged as a powerful class of molecules capable of targeting these often large and flat PPI interfaces, which are typically challenging for traditional small-molecule drugs. explorationpub.comnih.gov These synthetic peptides contain one or more intramolecular cross-links, or "staples," that lock the peptide into a specific conformation, most commonly an α-helix. nih.gov This structural reinforcement leads to significant pharmacological improvements, including enhanced target affinity, increased resistance to proteolytic degradation, and improved cell permeability. explorationpub.com

The construction of these macrocycles often involves the incorporation of non-natural amino acids bearing reactive side chains, which are then covalently linked using reactions like olefin metathesis. nih.gov Protected amino acids are critical starting materials in the solid-phase peptide synthesis (SPPS) of the linear precursors. Boc-protected tryptophan derivatives, for instance, are utilized as key building blocks in the synthesis of complex peptidomimetic macrocycles designed to mimic natural protein structures. google.com

In the synthesis of macrocycles intended to mimic the p53 protein, a sequence can be designed where specific amino acid positions are occupied by non-natural amino acids suitable for ring-closing metathesis. google.com A Boc-protected tryptophan can be incorporated into a specific position (e.g., Xaa7) of the linear peptide sequence. google.com The Boc (tert-butyloxycarbonyl) group serves to protect the indole nitrogen of the tryptophan side chain during the synthesis process, preventing unwanted side reactions. google.com After the linear peptide is assembled on a solid support, the side-chain cross-linking is performed to create the macrocycle, and subsequent deprotection steps yield the final, conformationally constrained peptide. google.com

Table 1: Example Components in a p53-Mimetic Macrocycle Synthesis

| Component | Role in Synthesis | Relevant Protecting Group |

|---|---|---|

| Linear Peptide Sequence | The primary chain of amino acids, including those for stapling. | Fmoc (N-terminus), various side-chain protectors. |

| Non-natural Amino Acids | Residues with alkenyl side chains for olefin metathesis (e.g., (S)−2-(4'-pentenyl)alanine). nih.gov | Fmoc (N-terminus), Boc (side chain). |

| Boc-protected Tryptophan | A specific amino acid residue within the sequence (e.g., Xaa7). google.com | Boc (indole nitrogen) |

Precursors for Aza-Amino Acid Synthesis

Aza-amino acids are isosteres of natural amino acids where the α-carbon is replaced by a nitrogen atom. nih.govkirj.ee This substitution significantly alters the chemical properties of the resulting "azapeptide," notably making the amide bond adjacent to the aza-residue resistant to cleavage by proteases. kirj.ee This enhanced stability makes azapeptides highly attractive candidates in drug design. nih.gov The synthesis of aza-amino acids, and their incorporation into peptides, has become a subject of intense research, with aza-tryptophan derivatives being of particular interest for their potential applications in medicinal and bioorganic chemistry. nih.gov

Protected tryptophan derivatives are essential precursors for the synthesis of their aza-analogs. The synthesis of 7-aza-tryptophan, for example, can be achieved through various methods, including the alkylation of chiral nucleophilic glycine (B1666218) equivalents. ehu.esresearchgate.net In one such asymmetric synthesis, a chiral nickel (II) complex of a glycine Schiff base is alkylated with a suitable electrophile, such as 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine, to introduce the 7-azaindole (B17877) side chain. ehu.es This reaction proceeds with high diastereoselectivity, providing a direct route to chiral 7-aza-tryptophan. ehu.es The use of protecting groups, such as Boc on the amino group and a benzyl ether on the indole ring (as in this compound), would be a logical strategy to prevent side reactions and control regioselectivity during the preparation of the necessary synthetic intermediates.

Another synthetic strategy involves the alkylation of hydrazine (B178648) derivatives. researchgate.net N-protected hydrazines can serve as the backbone for the aza-amino acid, which is then alkylated to introduce the desired side chain. While various methods exist, a common challenge is the need for robust protecting group strategies to ensure the desired outcome. nih.govresearchgate.net The development of stable, bench-top precursors like S-ethyl thiocarbazates represents an advancement in simplifying the synthesis and incorporation of aza-amino acids into peptide chains. nih.gov

Table 2: Key Synthetic Strategies for Aza-Tryptophan Derivatives

| Synthetic Method | Key Reagents | Key Feature |

|---|---|---|

| Asymmetric Alkylation | Chiral Ni(II)-glycine complex, 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine. ehu.esresearchgate.net | Provides excellent stereochemical control, leading to a single diastereomer. ehu.es |

| Hydrazine Alkylation | N-protected hydrazines, various alkylating agents. researchgate.net | A versatile method for creating aza-amino acid precursors with different protecting groups. researchgate.net |

| Chemoenzymatic Synthesis | Utilizes enzymes like aspergillus genus acylase. ehu.es | Offers a pathway to optically pure 7-aza-tryptophan. ehu.es |

Mechanistic and Biochemical Investigations Utilizing Tryptophan Analogues

Studies on Reaction Mechanisms Involving Tryptophan Derivatives

Visible-light photoredox catalysis has emerged as a powerful methodology for the generation of radical species under mild conditions, enabling the construction of complex molecular architectures. springernature.comnih.gov Tryptophan and its derivatives are frequently employed as precursors for α-amino alkyl radicals in these transformations. springernature.com The electron-rich indole (B1671886) nucleus of tryptophan can undergo single-electron oxidation to form a radical cation, which then facilitates the generation of a radical at the benzylic position through a subsequent electron transfer–proton transfer (ET/PT) process. beilstein-journals.org

These radical intermediates can participate in a variety of cascade reactions, allowing for the rapid synthesis of intricate cyclic molecules. nih.gov For instance, stereoselective intermolecular radical cascade reactions between tryptophan derivatives and acrylamides have been developed to produce multi-substituted trans-fused hexahydrocarbazoles with high diastereoselectivity and enantiomeric excess. nih.gov This approach highlights the utility of tryptophan analogues in generating molecular complexity from simple precursors. springernature.com

A plausible reaction pathway for such transformations involves the initial oxidation of the photocatalyst by visible light, followed by a single-electron transfer from the tryptophan derivative to the excited photocatalyst. The resulting tryptophan radical cation then undergoes further reaction to initiate the cascade sequence. The reaction can be terminated by reduction of a radical intermediate by the reduced photocatalyst, regenerating the ground state catalyst and completing the catalytic cycle. springernature.com

| Reaction Type | Tryptophan Derivative Role | Key Intermediates | Products |

| Intermolecular Radical Cascade | α-Amino Alkyl Radical Precursor | Tryptophan Radical Cation, Benzylic Radical | trans-fused Hexahydrocarbazoles |

| Decarboxylative Radical Cyclization | Radical Precursor via Decarboxylation | Alkyl Radical | Fused Tricyclic Indoles |

This table summarizes the role of tryptophan derivatives in photoredox-catalyzed radical cascade reactions.

Tryptophan analogues are instrumental in elucidating the catalytic mechanisms of enzymes involved in tryptophan metabolism, such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). ed.ac.uked.ac.uknih.govnih.gov These heme-containing enzymes catalyze the oxidative cleavage of the indole ring of L-tryptophan, the first and rate-limiting step in the kynurenine (B1673888) pathway. ed.ac.uknih.gov

By studying the interaction of these enzymes with various tryptophan derivatives, researchers can map the active site and understand the structural requirements for substrate binding and catalysis. For example, TDO exhibits high substrate specificity, primarily dioxygenating L-tryptophan and some derivatives substituted at the 5- and 6-positions of the indole ring. nih.gov In contrast, IDO has a broader substrate scope, also accepting D-tryptophan and other related compounds. nih.gov The proposed catalytic mechanism for both enzymes involves the binding of tryptophan and dioxygen to the ferrous heme iron, forming a ternary complex. nih.gov This is followed by the formation of a hydroperoxide intermediate, which then rearranges to form the product, N-formylkynurenine. ed.ac.uknih.gov The use of tryptophan analogues with modifications at different positions, such as the 7-position in Boc-7-benzyloxy-DL-tryptophan, can provide valuable information on how the enzyme accommodates and orients the substrate for catalysis.

| Enzyme | Substrate Specificity | Key Mechanistic Step | Role of Tryptophan Analogues |

| Tryptophan 2,3-dioxygenase (TDO) | High (L-Tryptophan, 5- and 6-substituted derivatives) | Formation of a ternary enzyme-substrate-dioxygen complex | Probing active site topology and substrate binding requirements |

| Indoleamine 2,3-dioxygenase (IDO) | Broad (L- and D-Tryptophan, other indoleamines) | Formation of a hydroperoxide intermediate | Understanding the basis for broader substrate recognition |

This table outlines the characteristics of TDO and IDO and the utility of tryptophan analogues in their mechanistic studies.

Enzymatic Synthesis and Biocatalysis of Tryptophan Derivatives

Tryptophan synthase (TrpS) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the final step in the biosynthesis of tryptophan from indole and L-serine. nih.gov The versatility of this enzyme has been significantly expanded through protein engineering, enabling the synthesis of a wide array of non-canonical amino acids. nih.govgoogle.com The β-subunit of TrpS (TrpB) is responsible for the carbon-carbon bond formation. nih.gov

Directed evolution and site-directed mutagenesis have been employed to create engineered TrpB subunits with altered substrate specificity and enhanced catalytic activity. nih.govgoogle.com These engineered enzymes can accept a variety of substituted indoles and alternative amino acid substrates, such as L-threonine, to produce β-branched tryptophan analogues. nih.govresearchgate.netchemrxiv.orgscispace.com For instance, engineered variants of TrpS from Pyrococcus furiosus have been developed to synthesize bulky β-branched tryptophan analogues in a single step. chemrxiv.orgscispace.com This biocatalytic approach offers a green and efficient alternative to traditional multi-step chemical syntheses. researchgate.net The development of engineered TrpS variants capable of utilizing 7-benzyloxyindole (B21248) would provide a direct enzymatic route to 7-benzyloxy-tryptophan.

| Engineered Enzyme | Original Substrates | Novel Substrates | Product |

| Tryptophan Synthase β-subunit (TrpB) | Indole, L-Serine | Substituted Indoles, L-Threonine | Tryptophan Analogues, β-Methyltryptophan |

This table illustrates the expanded capabilities of engineered tryptophan synthase in synthesizing tryptophan derivatives.

Enzymes are highly efficient and selective catalysts for the synthesis of chiral molecules. In the context of tryptophan derivatives, enzymes such as D-aminoacylase and tryptophanase are utilized for enantioselective transformations. researchgate.net For example, the enzymatic optical resolution of racemic N-acetyl tryptophan derivatives using D-aminoacylase can provide access to enantiomerically pure D-tryptophan analogues. researchgate.net

Tryptophanase, which typically catalyzes the degradation of L-tryptophan, has been shown to exhibit flexibility in its enantioselectivity under certain conditions, enabling it to catalyze reactions with D-tryptophan. mdpi.com This flexibility can be exploited for the synthesis of D-tryptophan derivatives. Furthermore, chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, are powerful strategies for producing a diverse range of tryptophan-derived compounds. The enantioselective synthesis of tryptophan derivatives is crucial for their application in peptide synthesis and as chiral building blocks in drug discovery. nih.govscispace.com

| Enzyme | Reaction Type | Substrate | Product |

| D-Aminoacylase | Enzymatic Optical Resolution | Racemic N-acetyl Tryptophan Derivatives | Enantiomerically Pure D-Tryptophan Derivatives |

| Tryptophanase | β-elimination / β-replacement | D-Tryptophan (under specific conditions) | D-Tryptophan degradation or synthesis products |

This table provides examples of enzymes used in the enantioselective synthesis and transformation of tryptophan derivatives.

Conformational Studies of Peptides Containing Substituted Tryptophans

The intrinsic fluorescence of the tryptophan indole ring is a sensitive probe of its local environment, making it a valuable tool for studying peptide and protein conformation. nih.govnih.gov The introduction of substituted tryptophan analogues, such as those with a benzyloxy group at the 7-position, can further modulate these fluorescence properties and influence peptide structure.

The conformation of a peptide backbone can significantly affect the fluorescence of an incorporated tryptophan residue. nih.gov The peptide bond itself can act as a quencher of tryptophan fluorescence through excited-state electron transfer. nih.gov The specific sequence and local interactions of the peptide can either enhance or diminish this quenching effect. nih.gov

| Technique | Information Obtained | Relevance to Substituted Tryptophans |

| Fluorescence Spectroscopy | Local environment of the indole ring, quenching effects | Probing conformational changes induced by the substituent |

| NMR Spectroscopy | Dihedral angles, inter-proton distances | Determining the preferred side-chain and backbone conformations |

| X-ray Crystallography | High-resolution three-dimensional structure | Visualizing the precise orientation of the substituted tryptophan within the peptide |

| Circular Dichroism (CD) | Secondary structure content (e.g., helix, sheet) | Assessing the impact of the substituted tryptophan on the overall peptide fold |

This table summarizes the techniques used for conformational studies of peptides containing tryptophan and its analogues.

Advanced Analytical Techniques for the Characterization of Boc 7 Benzyloxy Dl Tryptophan in Research

Chromatographic Separation and Quantification Methodologies

Chromatography is an essential tool for separating Boc-7-benzyloxy-DL-tryptophan from reaction mixtures, impurities, and starting materials, as well as for its quantification. The choice of technique depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of tryptophan derivatives due to their limited volatility. scielo.brnih.govscielo.br For a nonpolar, protected amino acid like this compound, reversed-phase HPLC (RP-HPLC) is particularly effective. nih.gov In RP-HPLC, the stationary phase is nonpolar (commonly C18), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The bulky, nonpolar tert-butoxycarbonyl (Boc) and benzyloxy protecting groups significantly increase the hydrophobicity of the tryptophan core, leading to strong retention on a C18 column. Elution is achieved by gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution). The addition of a small amount of an acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and resolution by ensuring the carboxylic acid group is protonated. nih.govmassbank.jp

Coupling HPLC with electrospray ionization (ESI) mass spectrometry provides a powerful tool for both separation and identification. HPLC-ESI-MS allows for the determination of the molecular weight of the eluting compound, confirming its identity. The ESI interface ionizes the molecule, typically forming protonated molecules [M+H]⁺ in positive ion mode, which are then analyzed by the mass spectrometer. frontiersin.org

Table 1: Illustrative RP-HPLC Conditions for Analysis of Protected Tryptophan Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for hydrophobic interaction. scielo.br |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid improves peak shape; Acetonitrile serves as the organic modifier. phenomenex.com |

| Elution | Gradient | Allows for efficient elution of strongly retained, nonpolar compounds. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. phenomenex.com |

| Detection | UV (e.g., 280 nm) or ESI-MS | The indole (B1671886) ring provides UV absorbance; ESI-MS confirms molecular weight. scielo.br |

| Temperature | 22-40 °C | Controls retention time and viscosity. nih.govphenomenex.com |

Gas Chromatography (GC) is generally reserved for volatile and thermally stable compounds. Amino acids and their protected derivatives like this compound are inherently non-volatile due to the polar carboxylic acid and amine functionalities. sigmaaldrich.com Therefore, direct analysis by GC/MS is not feasible.

To enable GC analysis, a chemical derivatization step is required to convert the polar functional groups into more volatile, less reactive moieties. sigmaaldrich.comnih.gov A common method is silylation, where active hydrogens on the carboxylic acid and indole nitrogen are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This process significantly increases the volatility of the analyte.

Once derivatized, the compound can be separated on a GC column, typically a nonpolar capillary column, and detected by a mass spectrometer. The mass spectrometer fragments the derivatized molecule in a predictable manner, creating a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for identification. researchgate.net While effective, the need for derivatization makes GC/MS a more complex and time-consuming alternative to HPLC for this class of compounds.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and confirming the presence of its key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H-NMR: The proton NMR spectrum would display characteristic signals for each unique proton in the molecule. Key expected resonances include a singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group (Boc), signals for the benzylic protons (-CH₂-) of the benzyloxy group, and a complex pattern of aromatic protons from the tryptophan indole ring and the benzyl (B1604629) group. rsc.org The protons on the chiral center and the adjacent CH₂ group of the tryptophan side chain would also show distinct signals. researchgate.net

¹³C-NMR: The carbon NMR spectrum provides information on the carbon skeleton. Distinct signals would be expected for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the tert-butyl group, the carbons of the benzyloxy group, and the individual carbons of the indole ring system.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| tert-butyl (Boc) | ~1.45 | Singlet |

| Aliphatic (tryptophan side chain) | ~3.2 - 4.5 | Multiplets |

| Benzylic (-O-CH₂-Ph) | ~5.2 | Singlet |

| Aromatic (indole & benzyl) | ~6.8 - 7.5 | Multiplets |

| Indole N-H | ~8.1 | Singlet (broad) |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FT-IR spectrum of this compound would exhibit several characteristic absorption bands.

The presence of the Boc protecting group is confirmed by a strong carbonyl (C=O) stretching vibration typically around 1690-1710 cm⁻¹. The carboxylic acid group would show a broad O-H stretch from approximately 2500-3300 cm⁻¹ and another strong C=O stretch around 1700-1725 cm⁻¹. The N-H bond of the indole ring typically appears as a sharp peak around 3400 cm⁻¹. researchgate.net Other significant peaks include C-O stretching for the ether and carbamate (B1207046) groups, and C-H stretching vibrations for the aromatic and aliphatic portions of the molecule. dergipark.org.trieeesem.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H Stretch (Indole) | ~3400 | Sharp |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O Stretch (Boc group) | 1690 - 1710 | Strong |

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and providing structural information through fragmentation analysis. The molecular formula is C₂₃H₂₆N₂O₅, corresponding to an exact mass of 410.1842 g/mol .

When analyzed by ESI-MS in positive ion mode, the compound is expected to produce a prominent molecular ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 411.19. Adducts with sodium [M+Na]⁺ (m/z ≈ 433.17) or potassium [M+K]⁺ may also be observed.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion. The fragmentation of tryptophan derivatives is well-studied. rsc.org For this compound, characteristic fragmentation pathways would likely involve the neutral loss of the tert-butyl group or isobutylene (B52900) from the Boc protecting group, or the loss of the entire Boc group (100 Da). Another significant fragmentation would be the cleavage of the benzyl group (91 Da). These specific fragmentation patterns help to confirm the structure of the molecule. ed.ac.uk

Table 4: Expected Mass Spectrometry Data for this compound

| Ion Species | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | ~411.19 | Protonated molecular ion |

| [M+Na]⁺ | ~433.17 | Sodium adduct |

| [M-C₄H₈+H]⁺ | ~355.13 | Loss of isobutylene from Boc group |

| [M-Boc+H]⁺ | ~311.14 | Loss of the entire Boc group |

Chiral Analysis for Enantiomeric Purity Determination

The enantiomeric purity of this compound is a critical quality attribute, as the biological activity of chiral molecules often resides in a single enantiomer. The separation of the D- and L-enantiomers of this compound is typically achieved using chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers.

Research into the chiral separation of tryptophan derivatives has identified several classes of CSPs that are effective for resolving these types of compounds. These include polysaccharide-based, macrocyclic antibiotic, and zwitterionic ion-exchange CSPs.

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used for the enantiomeric separation of a broad range of chiral compounds, including N-protected amino acids. For the parent compound, N-Boc-DL-tryptophan, successful separations have been demonstrated on columns such as CHIRALPAK® AD-H and CHIRALCEL® OJ-H. These separations are typically performed in normal-phase mode, utilizing a mobile phase consisting of a mixture of hexane (B92381) and an alcohol, often with a small amount of a carboxylic acid additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. The presence of the bulky Boc and benzyloxy groups in this compound suggests that these types of CSPs would also be effective for its resolution.

Macrocyclic Antibiotic Chiral Stationary Phases

Macrocyclic antibiotic CSPs, such as those based on vancomycin, teicoplanin, and ristocetin (B1679390) A, offer a different mechanism for chiral recognition, often involving a combination of hydrogen bonding, ionic interactions, and steric hindrance. A notable study demonstrated the successful separation of the related compound, 7-benzyloxy-tryptophan, using a ristocetin A-based CSP. This indicates a strong potential for the application of this class of columns for the chiral analysis of its N-Boc protected counterpart. These columns are versatile and can be used in reversed-phase, normal-phase, or polar organic modes, providing flexibility in method development.

Zwitterionic Ion-Exchange Chiral Stationary Phases

A significant advancement in the separation of amino acid derivatives has been the development of cinchona alkaloid-based zwitterionic CSPs, such as CHIRALPAK® ZWIX(+). These columns have proven to be highly effective for the enantiomeric separation of various monosubstituted tryptophan derivatives. For instance, 6-chloro-DL-tryptophan has been successfully resolved using a mobile phase of methanol and water with formic acid and diethylamine (B46881) as additives. nih.gov The zwitterionic nature of the stationary phase allows for strong interactions with the amino and carboxylic acid functionalities of the tryptophan derivative, leading to excellent enantioselectivity. nih.gov Given the structural similarities, this approach is a promising strategy for the chiral analysis of this compound.

Detailed Research Findings

While specific research detailing the chiral separation of this compound is not widely published, the extensive data available for structurally analogous compounds provide a strong basis for method development. The following table summarizes the chromatographic conditions and results for the separation of closely related tryptophan derivatives, which can be extrapolated to predict the behavior of this compound.

Interactive Data Table: Chiral Separation of Tryptophan Derivatives

| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |

| N-Boc-DL-Tryptophan | CHIRALPAK® AD-H | n-hexane / ethanol (B145695) / TFA (85 / 15 / 0.1) | 10.45 (1), 13.69 (2) | 1.43 | 6.44 |

| N-Boc-DL-Tryptophan | CHIRALCEL® OJ-H | n-hexane / 2-propanol / TFA (80 / 20 / 0.1) | 8.57 (1), 11.31 (2) | 1.49 | 1.89 |

| 7-Benzyloxy-tryptophan | Ristocetin A | Not specified | - | 1.08 | 0.8 |

| 6-Chloro-DL-tryptophan | CHIRALPAK® ZWIX(+) | Methanol / H₂O (98/2) + 50 mM Formic Acid + 25 mM Diethylamine | ~6 (1), ~8 (2) | >1.25 | >1.5 |

Data for N-Boc-DL-Tryptophan and 6-Chloro-DL-tryptophan are indicative of typical performance under the specified conditions. Retention times for 6-Chloro-DL-tryptophan are estimated from published chromatograms.

The data clearly indicate that both polysaccharide-based and zwitterionic CSPs provide excellent resolution for Boc-protected and substituted tryptophan analogs. The choice of CSP and mobile phase conditions will ultimately determine the success of the enantiomeric separation of this compound. Based on the available research, a method utilizing a polysaccharide-based column in normal-phase or a zwitterionic column with a polar organic mobile phase would be the most promising starting points for achieving the desired chiral separation and accurately determining the enantiomeric purity of this compound.

Emerging Research Directions and Methodological Advances

Innovations in Green Chemistry for Tryptophan Derivative Synthesis

The synthesis of complex molecules like tryptophan derivatives has traditionally relied on methods that generate significant chemical waste, utilize hazardous solvents, and consume large amounts of energy. unife.itnih.gov The principles of green chemistry aim to mitigate this environmental impact by developing more sustainable and eco-friendly processes. dcatvci.org Recent innovations are particularly focused on the use of alternative solvents and catalytic reactions to improve the synthesis of amino acids and their derivatives. dcatvci.orgrsc.org

One of the most promising areas of innovation is the use of Deep Eutectic Solvents (DESs) as an alternative to conventional organic solvents. nih.govrsc.org DESs are mixtures of two or more solid compounds that, when combined in a specific ratio, form a liquid with a melting point significantly lower than that of its individual components. nih.gov These solvents offer several advantages, including low volatility, high thermal stability, and often being biodegradable and biocompatible. nih.gov In the context of amino acid derivative synthesis, DESs can serve as both the reaction medium and, in some cases, as catalysts, simplifying processes and reducing waste. nih.govnih.gov The shift towards such green technologies is a critical step in making the production of valuable chemical building blocks more sustainable. rsc.orgsustainabilitymatters.net.au

| Property | Conventional Organic Solvents (e.g., DMF, DCM) | Deep Eutectic Solvents (DESs) |

|---|---|---|

| Volatility | High, contributing to VOC emissions | Low to negligible, reducing air pollution rsc.org |

| Toxicity | Often toxic and hazardous to human health and the environment | Generally low toxicity, often biodegradable nih.gov |

| Source | Typically derived from non-renewable petrochemical feedstocks dcatvci.org | Can be prepared from renewable, readily available components (e.g., choline (B1196258) chloride, urea) nih.govnih.gov |

| Recyclability | Can be difficult and energy-intensive | Often easier to recycle and reuse nih.gov |

| Tunability | Fixed physical properties | Physicochemical properties can be tuned by varying components and molar ratios nih.gov |

High-Throughput Screening and Assay Development for Tryptophan Analogue Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds for biological activity. eurofinsdiscovery.com The development of diverse chemical libraries, populated with complex building blocks like tryptophan analogues, is crucial for the success of HTS campaigns. acs.org These libraries allow for the exploration of a wider chemical space, increasing the probability of identifying novel hits that can be developed into lead candidates. eurofinsdiscovery.comnih.gov

A key challenge in screening these libraries is the development of robust and sensitive assays. For tryptophan derivatives, several innovative assay formats have been developed. Fluorescence-based assays, for example, are widely used due to their high sensitivity and suitability for automation. nih.govbiorxiv.org One such method involves a chemical probe that reacts specifically with N-formylkynurenine, a product of tryptophan catabolism by enzymes like IDO1 and TDO, to generate a fluorescent signal. nih.gov This allows for the high-throughput identification of inhibitors of these important cancer immunotherapy targets. nih.gov Another approach uses a Suzuki-Miyaura cross-coupling reaction to generate a fluorescent aryltryptophan, enabling the quantitative screening of tryptophan halogenase mutant libraries for improved activity and stability. nih.gov These advanced assays are essential for efficiently mining the rich chemical information contained within tryptophan analogue libraries.

| Assay Type | Principle | Application Example | Reference |

|---|---|---|---|

| Fluorescence-Based (Probe Reaction) | A chemical probe reacts with an enzymatic product of tryptophan metabolism (N-formylkynurenine) to generate a fluorescent molecule. | Screening for inhibitors of IDO1 and TDO enzymes. | nih.gov |

| Fluorescence-Based (Cross-Coupling) | A Suzuki-Miyaura cross-coupling reaction is used to form a fluorescent aryltryptophan, quantifying enzyme activity. | Screening mutant libraries of tryptophan halogenases for improved thermal resistance and activity. | nih.gov |

| Aptamer Sensor in Droplets | A DNA aptamer sensor quantitatively reports on tryptophan production in picoliter-volume droplets, enabling ultrahigh-throughput screening. | Directed evolution of tryptophan synthase to identify variants with improved catalytic activity. | acs.org |

| HPLC-Based Separation | Rapid separation and quantification of enzymatic products (e.g., 5-hydroxytryptophan) using high-performance liquid chromatography with fluorescence detection. | Assay of tryptophan hydroxylase activity. | nih.gov |

Computational Chemistry and Molecular Modeling in Predicting Reactivity and Conformation

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering profound insights into the behavior of molecules at an atomic level. acs.org For complex amino acid derivatives like Boc-7-benzyloxy-DL-tryptophan, these methods are crucial for predicting chemical reactivity and understanding the preferred three-dimensional conformations that govern biological activity. nih.govnih.gov

Molecular dynamics (MD) simulations, for instance, can be used to study the dynamic interactions between a tryptophan derivative and its biological target, such as an enzyme active site. nih.govmdpi.com By simulating the movement of atoms over time, researchers can identify key binding modes and calculate binding free energies, which helps in understanding the mechanism of action and guiding the design of more potent analogues. nih.gov Quantum mechanics (QM) methods can be employed to model the electronic structure of a molecule, providing detailed information about bond strengths, reaction pathways, and spectroscopic properties. researchgate.net Predicting the conformational preferences of molecules is also critical, as the spatial arrangement of atoms dictates how a molecule interacts with its biological target. researchgate.netnih.gov Computational tools can explore the potential energy surface of a molecule to identify low-energy, stable conformations, which is vital for designing constrained analogues with improved binding affinity and selectivity. researchgate.netnih.gov

Future Prospects in Drug Discovery Research Utilizing Advanced Building Blocks

The future of drug discovery is intrinsically linked to the availability and strategic use of advanced chemical building blocks. researchgate.net Compounds such as this compound, which feature protected functional groups and specific substitutions, are prime examples of such building blocks. They provide medicinal chemists with the tools to move beyond "flat" aromatic structures and explore a more three-dimensional chemical space, which is often associated with improved selectivity and better physicochemical properties. researchgate.net

The strategic modification of tryptophan residues within peptides and other bioactive molecules is a rapidly growing area. nih.govmdpi.com Recent developments in late-stage functionalization allow for the direct modification of tryptophan within a complex peptide, enabling the rapid generation of analogue libraries to optimize drug properties like stability, bioavailability, and potency. nih.govsciencedaily.com As synthetic methodologies become more sophisticated, the diversity of available tryptophan derivatives and other advanced building blocks will continue to expand. lifechemicals.comenamine.netchim.it This will empower researchers to tackle increasingly challenging biological targets and design novel therapeutics for a wide range of diseases. nih.govnih.gov The continued integration of innovative synthesis, high-throughput screening, and computational design will ensure that these advanced building blocks are utilized to their full potential in the ongoing quest for new medicines. acs.orgacs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.